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MET Amplification as a Mechanism of Resistance

MET amplification is a well-established bypass resistance mechanism. Tumor cells activate MET signaling

to maintain the survival pathways that the EGFR inhibitor is blocking, leading to treatment failure [1] [2] [3].

¢ Pre-Treatment: Found in ~1-6% of treatment-naive NSCLC [1] [4].
¢ Post-Osimertinib: The most frequent acquired resistance mechanism, occurring in 15-25% of cases

[1] [5] [6].

The diagram below illustrates how MET amplification reactivates critical downstream signaling pathways to

drive resistance.
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Experimental Models & Key Findings

Preclinical studies using cell line models have been instrumental in validating MET amplification as a

resistance mechanism and testing combination therapies.

Cell Line Resistance Identified . R
. Key Experimental Finding
Model To Mechanism
HCC827/ER Erlotinib (1st- MET Cross-resistant to osimertinib. Sensitivity
[3] gen) Amplification restored with MET inhibition (TKI or shRNA).
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Cell Line Resistance Identified . -
. Key Experimental Finding
Model To Mechanism
HCC827/AR Osimertinib MET Resistant to osimertinib; combination with MET
[3] (3rd-gen) Amplification inhibitor overcame resistance.
PC-9INaqR2  Naquotinib MET Resistant to gefitinib; sensitive to naquotinib +
[3] (3rd-gen) Amplification crizotinib (MET inhibitor).
CUTO44 [7] Erlotinib + MET & NRAS Identified a case of multi-driver resistance;
Crizotinib Co-amplification MAPK signaling persisted despite EGFR/MET

inhibition, but was blocked by a MEK inhibitor.

Strategies to Overcome MET-Driven Resistance

The primary strategy to overcome MET-mediated resistance is dual EGFR and MET inhibition. The

following chart outlines the main classes of investigational therapies.

Dual EGFR & MET Inhibition Strategies

(Combination TKI Therap)a

Antibody-Drug Conjugate (ADC)

Bispecific Antibody

e.g., Amivantamab
(Targets EGFR and MET
with one molecule)

e.g., Osimertinib +
Telisotuzumab Vedotin
(MET-targeting ADC)

e.g., Osimertinib (EGFR TKI)
+

Savolitinib, Capmatinib, or Crizotinib (MET TKI)
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Guide to Detecting MET Alterations
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Accurate detection of MET amplification is critical for identifying patients who may benefit from

combination therapy. The table below compares common methods.

Detection Key Metrics &
Method Pros & Cons
Target Thresholds
FISH (Fluorescence in Gene METI/CEP7 ratio: >2 is Gold standard for
situ Hybridization) amplification standard; high-level (>5) amplification.
better predicts Distinguishes focal amp
response. GCN (Gene from polysomy. Invasive
Copy Number): >5-6 (tissue), no other genomic
[1] [4] [3]. data.
NGS (Next Generation Gene GCN: >6-10; no Broad genomic profile.
Sequencing) amplification consensus. Higher Can't reliably distinguish
cutoff (=10) improves focal amp from polysomy.
concordance with FISH May miss low-level amp.
[1] [4].
Liquid Biopsy (cfDNA Gene GCN: Challenging; Minimally invasive, good
NGS) amplification specialized algorithms for monitoring. Lower
can infer focal sensitivity; tumor may not
amplification [1] [4]. shed DNA.
IHC Protein Staining Intensity: 0to  Simple, widely available.

(Immunohistochemistry)

Overexpression

3+; no standardized
cutoff [1] [4] [5].

Frequently Asked Questions

What is the difference between MET amplification and polysomy?

Poor correlation with

gene amplification; not
recommended for patient
selection.

¢ Focal Amplification: Specific duplication of the MET gene itself, a key driver oncogene that is a

strong candidate for targeted therapy [4] [3].
¢ Polysomy: A gain of entire copies of chromosome 7 (where MET is located), which is not considered
a primary driver. Tumors with polysomy alone typically do not respond well to MET inhibitors [4].
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Why is my EGFR-mutant cell line resistant to osimertinib even without a T790M mutation? MET
amplification is the most common EGFR-independent (off-target) resistance mechanism to osimertinib. It
reactivates the PI3K/Akt and MAPK signaling pathways via ErbB3, bypassing the inhibited EGFR [1] [5]
[2].

What are the common experimental readouts for testing MET inhibitor efficacy?

e Cell Viability: MTT, CellTiter-Glo assays.
¢ Signaling Pathway Analysis: Western blotting for p-MET (Y1234/1235), p-ErbB3, p-Akt, p-ERK.
e Apoptosis: Caspase-3/7 assays, Annexin V staining [7] [3].

A Note on Your Compound of Interest

The search results do not contain specific information on "Mutated EGFR-IN-1." This could be because it
is a research compound not yet widely reported in the literature, or it may be known by a different clinical or

developmental name.

To proceed with your troubleshooting guide, you might consider:

¢ Verifying the compound's identity and any alternative names.

e Consulting patent literature or specific manufacturer's data for detailed protocols on that compound.

¢ Using the general principles and experimental approaches outlined in this guide, which are applicable
to the class of EGFR inhibitors designed to overcome MET-based resistance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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